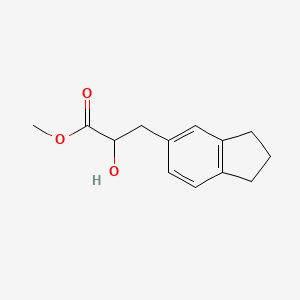
2-(3-Iodophenyl)pyrrolidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Iodophenyl)pyrrolidinehydrochloride is a chemical compound with the molecular formula C10H12IN·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an iodine atom attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)pyrrolidinehydrochloride typically involves the iodination of a phenylpyrrolidine precursor. One common method is the reaction of 3-iodoaniline with pyrrolidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Iodophenyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3-azidophenyl)pyrrolidinehydrochloride, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.
Applications De Recherche Scientifique
2-(3-Iodophenyl)pyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Iodophenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. The iodine atom and the pyrrolidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Iodophenyl)pyrrolidinehydrochloride
- 2-(2-Iodophenyl)pyrrolidinehydrochloride
- 2-(3-Bromophenyl)pyrrolidinehydrochloride
Uniqueness
2-(3-Iodophenyl)pyrrolidinehydrochloride is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interaction with molecular targets. Compared to its brominated analog, the iodine atom provides different electronic and steric properties, potentially leading to distinct biological activities and applications.
Propriétés
Formule moléculaire |
C10H13ClIN |
|---|---|
Poids moléculaire |
309.57 g/mol |
Nom IUPAC |
2-(3-iodophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12IN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H |
Clé InChI |
HZMGVJFOTOIYAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=CC(=CC=C2)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


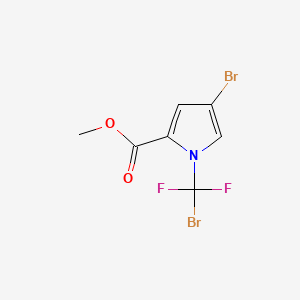
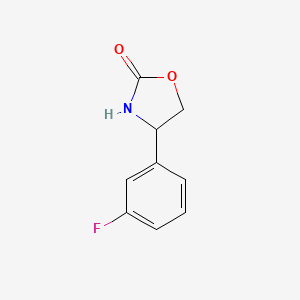
![Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13592632.png)




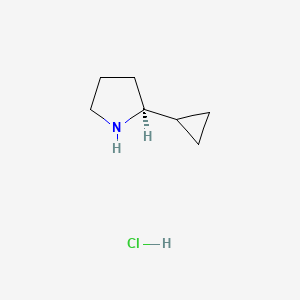

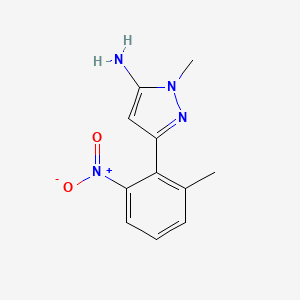
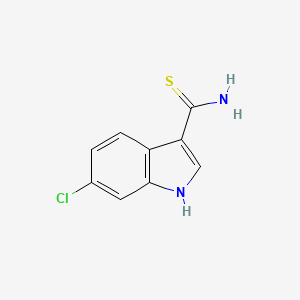

![6-Oxaspiro[3.4]octan-2-ol](/img/structure/B13592693.png)
